molecular formula C23H20N4O3 B2644232 1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941908-08-3

1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2644232
CAS No.: 941908-08-3
M. Wt: 400.438
InChI Key: JBHPDVSCJHTQID-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrido[3,2-d]pyrimidine core, which is a fused bicyclic system, along with various functional groups that contribute to its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzaldehyde, pyridine-3-carboxaldehyde, and appropriate pyrimidine derivatives.

    Condensation Reaction: The initial step involves the condensation of 2,4-dimethylbenzaldehyde with pyridine-3-carboxaldehyde in the presence of a base to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a pyrimidine derivative under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine core.

    Functional Group Modification:

Industrial production methods may involve optimization of reaction conditions, use of catalysts, and scaling up of the synthetic route to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2-(2,4-Dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(2,4-Dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-(2,4-Dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[3,2-d]pyrimidine derivatives, such as:

    1-(2-(2,4-Dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.

    1-(2-(2,4-Dimethylphenyl)-2-oxoethyl)-3-(quinolin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Contains a quinolin-3-ylmethyl group instead of pyridin-3-ylmethyl.

    1-(2-(2,4-Dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Features a pyridin-4-ylmethyl group instead of pyridin-3-ylmethyl.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-15-7-8-18(16(2)11-15)20(28)14-26-19-6-4-10-25-21(19)22(29)27(23(26)30)13-17-5-3-9-24-12-17/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHPDVSCJHTQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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